

An In-depth Technical Guide to the Discovery and Synthesis Pathway of ZCZ011

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Compound of Interest

Compound Name: ZCZ011

Cat. No.: B611927

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A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **ZCZ011** is a first-generation positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1R), distinguished by its dual activity as an "ago-PAM," meaning it not only enhances the effects of orthosteric agonists but also possesses intrinsic agonist activity.[1][2] This 2-phenylindole derivative has demonstrated significant therapeutic potential in preclinical models for conditions such as neuropathic pain.[1][2] This technical guide provides a detailed exploration of the discovery, synthesis, and pharmacological characterization of **ZCZ011**, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Pharmacological Profile

ZCZ011 was identified as a potent allosteric modulator of the CB1R, binding to a distinct and hydrophobic pocket at the transmembrane (TM) 2-3-4 interface.[1] This binding site is separate from the orthosteric site where endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) bind.[1][3] The allosteric binding of **ZCZ011** induces a conformational change in the receptor that enhances the binding and/or efficacy of orthosteric agonists.[2]

The discovery of **ZCZ011**'s unique binding site was a significant advancement in cannabinoid research, achieved through a combination of cryo-electron microscopy (cryo-EM), mutagenesis

studies, and functional pharmacology.[1] This has provided a structural blueprint for the rational design of future CB1R allosteric modulators with potentially improved therapeutic profiles and fewer side effects compared to direct orthosteric agonists.[4][5]

Quantitative Pharmacological Data

The pharmacological effects of **ZCZ011** have been quantified in various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its potency and efficacy in different signaling pathways.

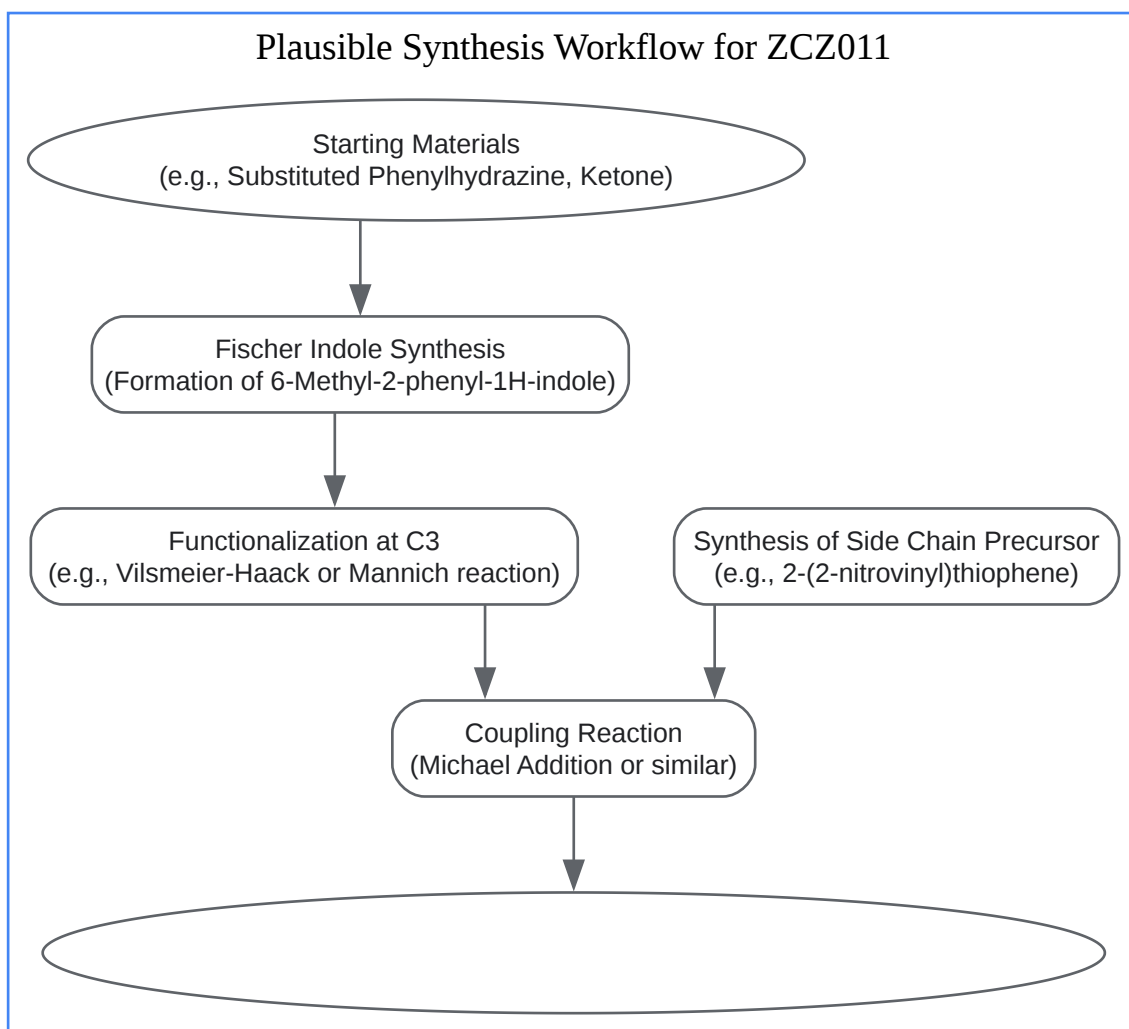
Assay Type	Ligand	Parameter	Value	Reference
cAMP Inhibition	ZCZ011	pEC50	6.53 ± 0.10	[6] [7]
THC	pEC50	8.17 ± 0.11	[6] [7]	
AMB-FUBINACA	pEC50	9.57 ± 0.09	[6] [7]	
ZCZ011	Emax (% inhibition)	63.7 ± 1.7	[6] [7]	
THC	Emax (% inhibition)	56.1 ± 1.9	[6] [7]	
AMB-FUBINACA	Emax (% inhibition)	66.6 ± 2.8	[6] [7]	
G Protein Dissociation (BRET)	ZCZ011	pEC50	6.11 ± 0.07	[6] [7]
ZCZ011	Emax	132.60 ± 11.12	[6]	
β-arrestin 2 Translocation	ZCZ011	pEC50	5.09 ± 0.09	
THC	pEC50	Not specified	[6]	
ZCZ011	Emax	64.17 ± 8.09	[6]	
THC	Emax	Not specified	[6]	
ERK1/2 Phosphorylation	ZCZ011	Emax (% of THC)	~100% at 10 μM	[6]
Receptor Internalization	ZCZ011	pEC50	5.87 ± 0.06	
ZCZ011	Emax (min-1)	0.0156 ± 0.0024	[6]	
[³ H]CP55,940 Binding	ZCZ011	Emax (% increase)	~207%	
[³ H]WIN55212 Binding	ZCZ011	Emax (% increase)	~225%	

Synthesis Pathway

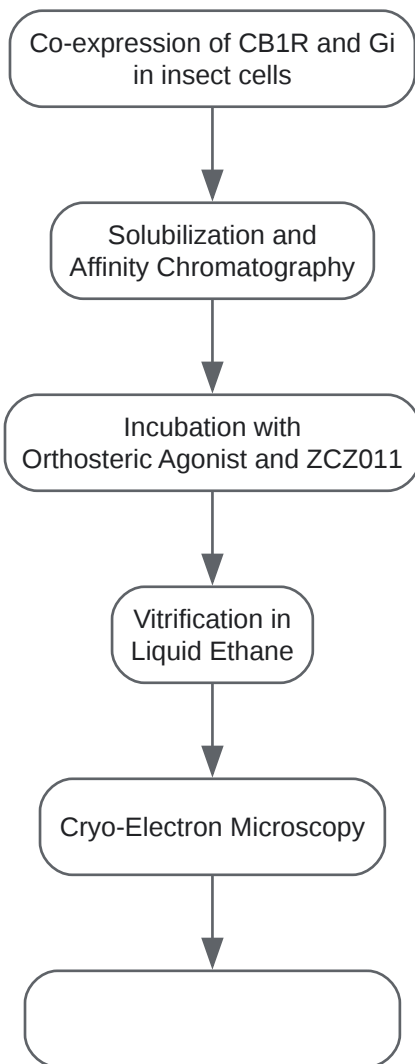
While detailed, step-by-step synthesis protocols for **ZCZ011** are not extensively published in the readily available scientific literature, its chemical name, 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole, suggests a synthetic route likely involving the following key transformations:

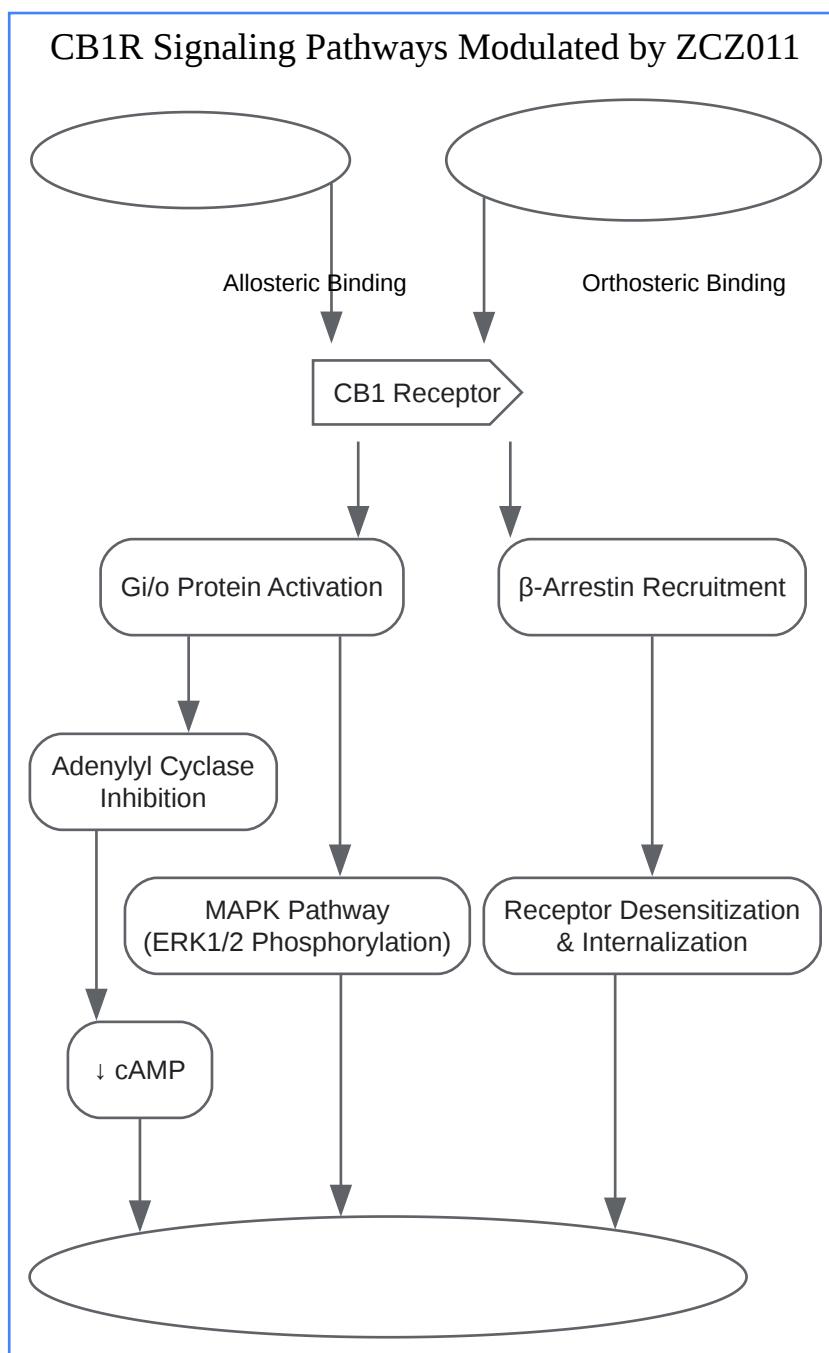
- **Formation of the Indole Core:** A common method for synthesizing substituted indoles is the Fischer indole synthesis. This would likely involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde.
- **Introduction of the Phenyl Group at the 2-position:** This could be achieved through various cross-coupling reactions, such as a Suzuki or Stille coupling, on a pre-functionalized indole ring.
- **Alkylation at the 3-position:** The final key step would be the introduction of the 2-nitro-1-(thiophen-2-yl)ethyl side chain at the 3-position of the indole core. This is often accomplished via a Friedel-Crafts-type alkylation or a Michael addition.

A plausible, though speculative, synthetic workflow is depicted below.



Cryo-EM Experimental Workflow





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References

- 1. benchchem.com [benchchem.com]
- 2. Cannabinoid receptor 1 positive allosteric modulator ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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